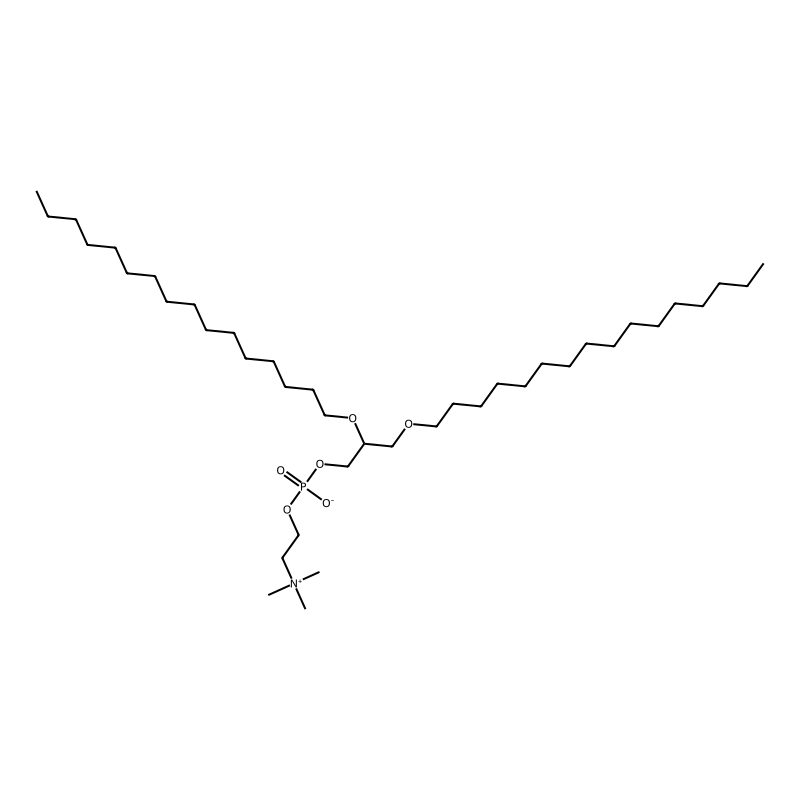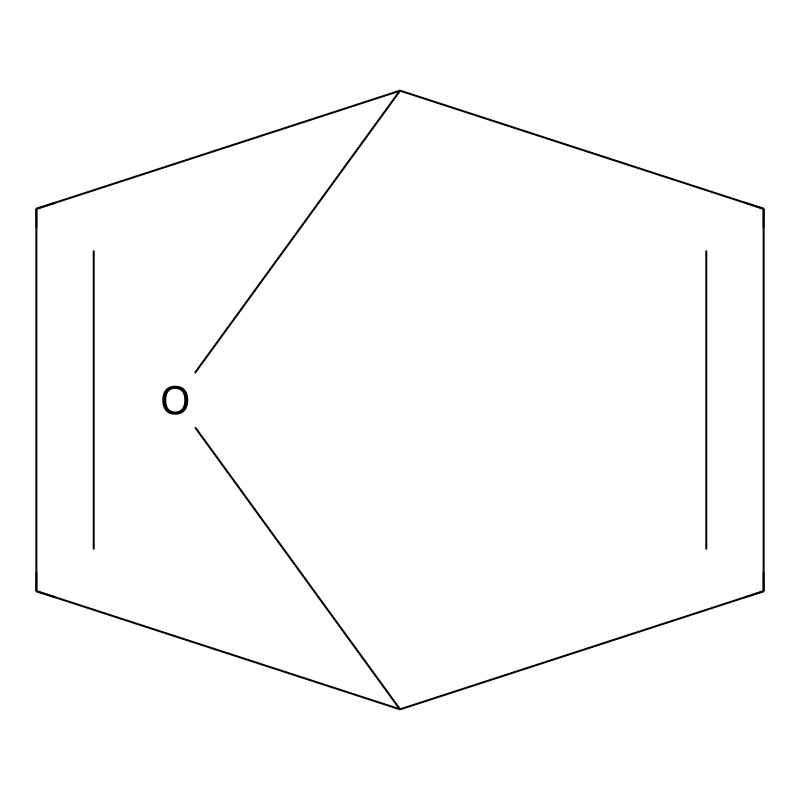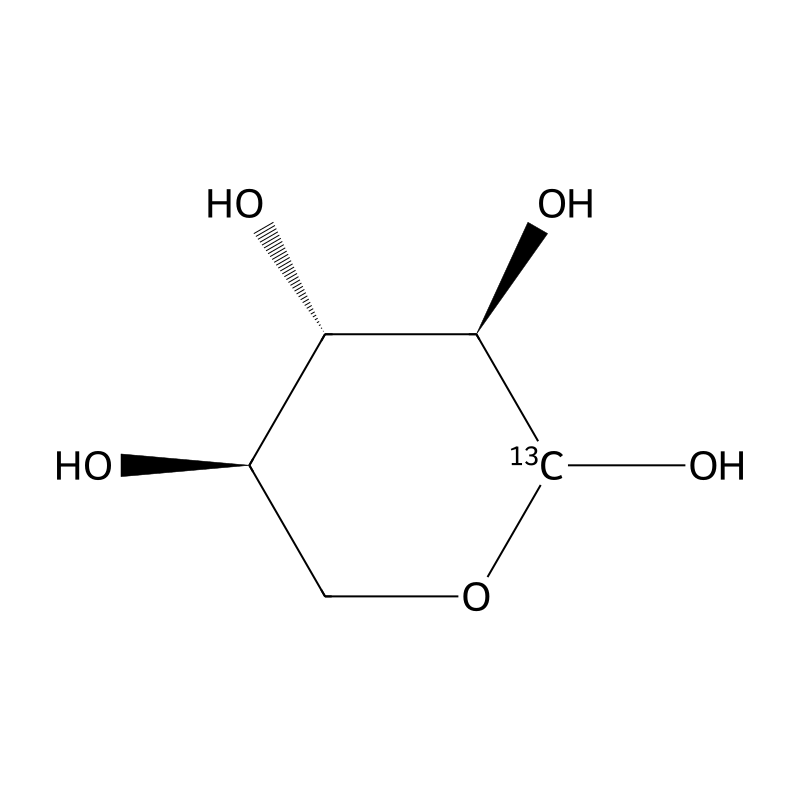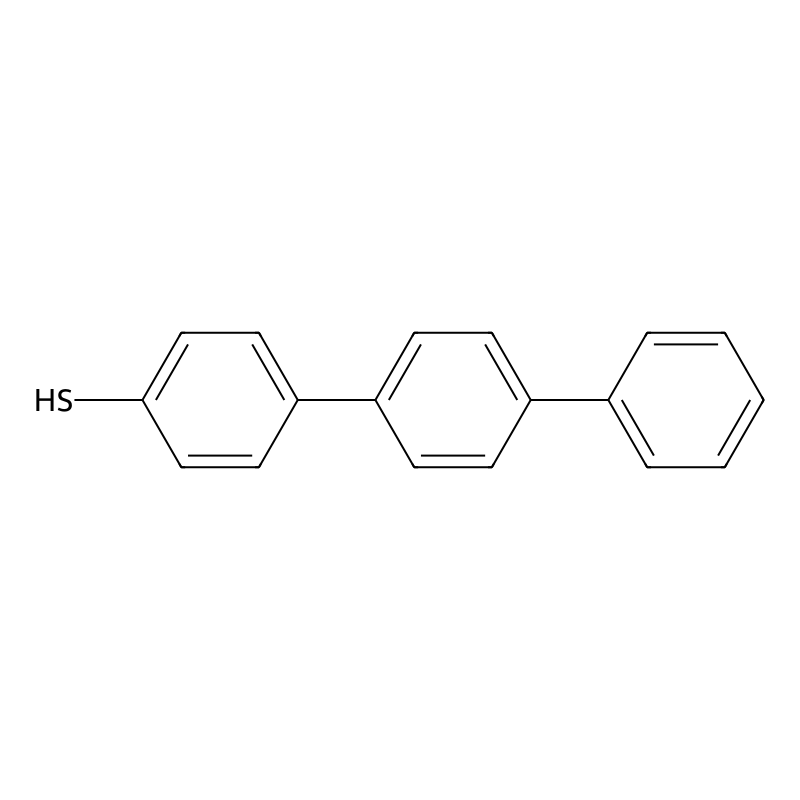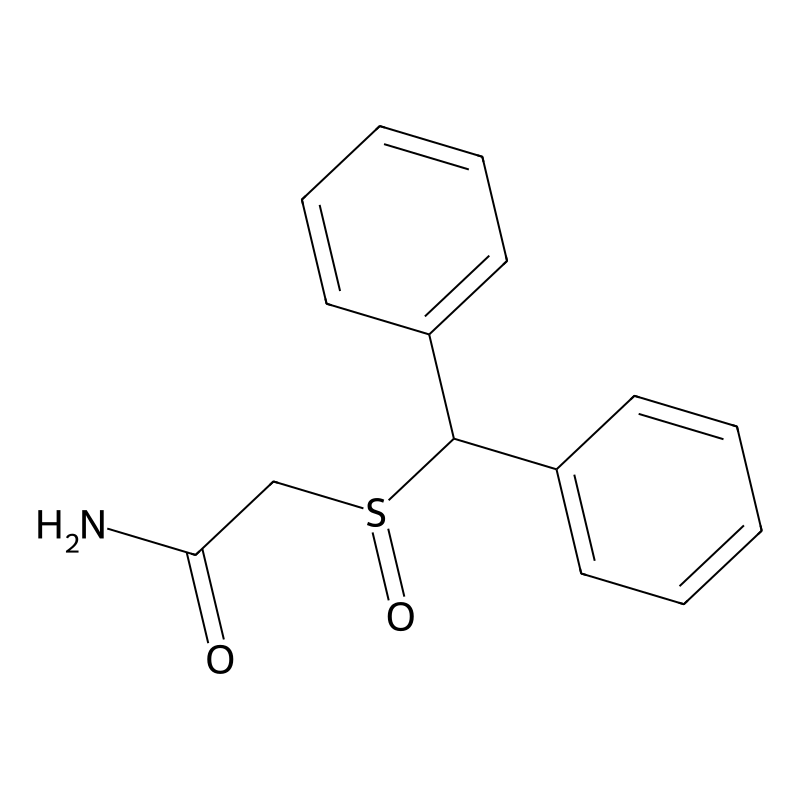Valbenazine tosylate
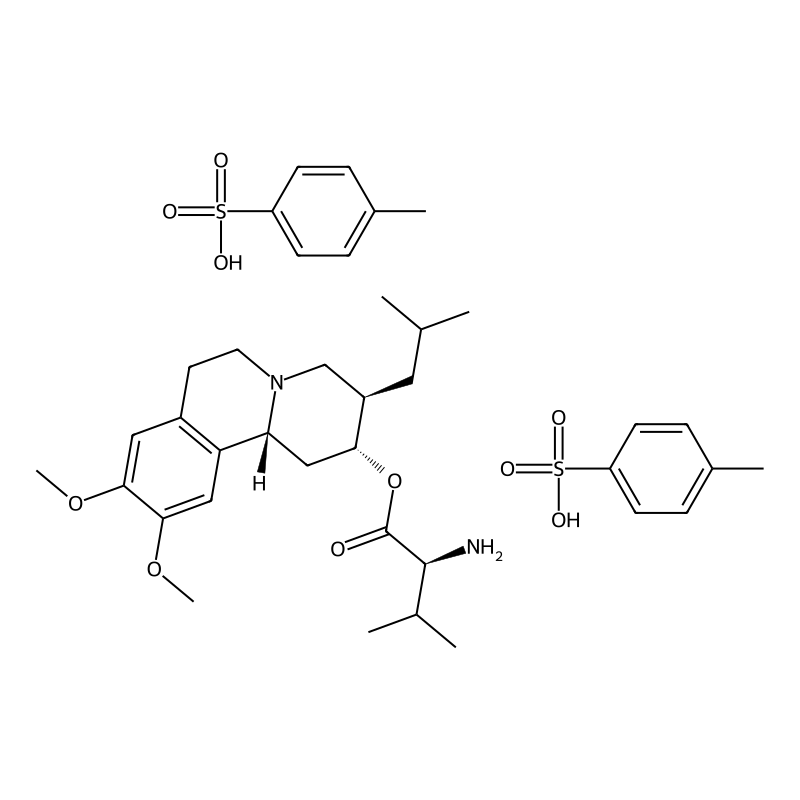
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Valbenazine tosylate, also known by the trade name INGREZZA®, is a medication currently approved by the US Food and Drug Administration (FDA) for the treatment of adults with tardive dyskinesia (TD) []. However, its potential applications extend beyond this approved use, with ongoing scientific research exploring its efficacy in other movement disorders.
Tardive Dyskinesia (TD)
The primary focus of valbenazine tosylate research lies in its role as a treatment for tardive dyskinesia, a movement disorder characterized by involuntary, repetitive movements of the face, mouth, tongue, trunk, and limbs []. TD is a common side effect of long-term treatment with dopamine receptor antagonists, medications used to manage conditions like Parkinson's disease and schizophrenia.
Studies have demonstrated that valbenazine tosylate works by selectively inhibiting the vesicular monoamine transporter 2 (VMAT2) protein []. VMAT2 is responsible for transporting dopamine into synaptic vesicles for storage. By inhibiting VMAT2, valbenazine tosylate reduces dopamine release, which is believed to contribute to the involuntary movements associated with TD [].
Clinical trials have shown that valbenazine tosylate is effective in reducing the severity of TD symptoms []. These trials involved participants randomly assigned to receive either valbenazine tosylate or a placebo. Compared to the placebo group, participants receiving valbenazie tosylate experienced significant improvements in their TD scores.
Exploring New Applications
While approved for TD, research is ongoing to investigate the potential of valbenazine tosylate for treating other movement disorders.
Huntington's Disease (HD)
HD is a neurodegenerative disorder characterized by involuntary movements, cognitive decline, and emotional disturbances. Studies like the KINECT-HD trial are exploring the use of valbenazine tosylate to manage chorea, the involuntary movement aspect of HD [].
Other Movement Disorders
Research is also underway to assess the efficacy of valbenazine tosylate in managing symptoms of other movement disorders, such as Tourette syndrome and Parkinson's disease with levodopa-induced dyskinesias.
Valbenazine tosylate is a pharmaceutical compound primarily used in the treatment of tardive dyskinesia, a neurological disorder characterized by involuntary movements often resulting from long-term use of antipsychotic medications. It is a prodrug of valbenazine, which acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This compound is marketed under the brand name Ingrezza and was approved by the U.S. Food and Drug Administration in April 2017 specifically for tardive dyskinesia and later for chorea associated with Huntington's disease in August 2023 .
The chemical formula for valbenazine tosylate is , with a molecular weight of approximately 762.97 g/mol . It is slightly soluble in water and primarily administered orally in capsule form, containing either 40 mg or 80 mg of valbenazine .
Valbenazine tosylate acts as a vesicular monoamine transporter 2 (VMAT2) inhibitor []. VMAT2 is a protein responsible for transporting neurotransmitters like dopamine into storage vesicles within neurons. By inhibiting VMAT2, valbenazine reduces the amount of dopamine released in the synapse []. This mechanism is believed to be beneficial in managing movement disorders like tardive dyskinesia and chorea, which are associated with excessive dopamine activity [].
Clinical trials have shown valbenazine tosylate to be generally well-tolerated, with the most common side effects being drowsiness, fatigue, and depression []. However, it can interact with other medications and may not be suitable for everyone. It is crucial to consult a healthcare professional before using valbenazine tosylate [].
Valbenazine tosylate undergoes hydrolysis to yield its active metabolite, [+]-α-dihydrotetrabenazine (also known as [+]-α-HTBZ). The hydrolysis process involves the cleavage of the valine ester bond, facilitated by various enzymes including cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 . The primary reactions can be summarized as follows:
- Hydrolysis:
- Oxidative Metabolism:
These reactions are critical for the activation and subsequent elimination of valbenazine from the body.
Valbenazine exhibits its therapeutic effects through the reversible inhibition of VMAT2, which is responsible for transporting monoamines such as dopamine into synaptic vesicles. By inhibiting this transporter, valbenazine reduces dopamine availability in the synaptic cleft, thereby alleviating symptoms associated with dopamine hypersensitivity seen in tardive dyskinesia . The compound demonstrates high selectivity for VMAT2 over other monoamine transporters, which minimizes off-target effects and enhances its safety profile .
The inhibitory constants (Ki) for valbenazine and its active metabolite are approximately 150 nM and 3 nM, respectively, indicating a strong affinity for VMAT2 .
The synthesis of valbenazine tosylate involves multiple steps starting from tetrabenazine derivatives. The general synthetic pathway includes:
- Formation of Valbenazine: This involves coupling tetrabenazine with L-valine to form the valine ester.
- Tosylation: The resultant valbenazine is then reacted with p-toluenesulfonic acid to form the tosylate salt.
- Purification: The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade purity.
This multi-step synthesis ensures that the final product retains its pharmacological efficacy while being suitable for clinical use.
Valbenazine tosylate is primarily used for:
- Treatment of Tardive Dyskinesia: It is the first FDA-approved medication specifically targeting this condition.
- Chorea Associated with Huntington's Disease: Its recent approval expands its application to this neurodegenerative disorder.
Clinical trials have demonstrated significant reductions in symptoms related to these conditions, supporting its efficacy and safety .
Valbenazine exhibits several clinically relevant drug interactions due to its metabolism via cytochrome P450 enzymes:
- Strong CYP3A4 Inducers: Co-administration may decrease the efficacy of valbenazine by reducing plasma concentrations.
- Strong CYP2D6 Inhibitors: These may increase exposure to the active metabolite, potentially heightening the risk of adverse effects .
Monitoring and dosage adjustments are recommended when using valbenazine alongside these drugs to mitigate interaction risks.
Several compounds share structural or functional similarities with valbenazine, including:
| Compound Name | Mechanism of Action | Indications | Unique Features |
|---|---|---|---|
| Tetrabenazine | VMAT2 inhibitor | Tardive dyskinesia | Older generation drug; less selective |
| Deutetrabenazine | VMAT2 inhibitor | Tardive dyskinesia | Deuterated form; extended half-life |
| Amisulpride | Dopamine D2 receptor antagonist | Schizophrenia | Broader receptor activity |
| Risperidone | Atypical antipsychotic | Schizophrenia, bipolar disorder | Multiple receptor affinities |
Valbenazine's unique selectivity for VMAT2 minimizes off-target effects compared to tetrabenazine and other similar compounds, making it a safer option for patients requiring management of movement disorders associated with dopamine dysregulation .
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Use Classification
Dates
2: Stahl SM. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? CNS Spectr. 2018 Aug;23(4):239-247. doi: 10.1017/S1092852918001219. Review. PubMed PMID: 30160230.
3: Touma KTB, Scarff JR. Valbenazine and Deutetrabenazine for Tardive Dyskinesia. Innov Clin Neurosci. 2018 Jun 1;15(5-6):13-16. Review. PubMed PMID: 30013814; PubMed Central PMCID: PMC6040721.
4: Harriott ND, Williams JP, Smith EB, Bozigian HP, Grigoriadis DE. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine). Prog Med Chem. 2018;57(1):87-111. doi: 10.1016/bs.pmch.2017.12.002. Epub 2018 Mar 7. Review. PubMed PMID: 29680151.
5: Sarva H, Henchcliffe C. Valbenazine as the first and only approved treatment for adults with tardive dyskinesia. Expert Rev Clin Pharmacol. 2018 Mar;11(3):209-217. doi: 10.1080/17512433.2018.1429264. Epub 2018 Jan 23. Review. PubMed PMID: 29338466.
6: Müller T. Valbenazine for the treatment of tardive dyskinesia. Expert Rev Neurother. 2017 Dec;17(12):1135-1144. doi: 10.1080/14737175.2017.1386556. Epub 2017 Oct 12. Review. PubMed PMID: 28971695.
7: Freudenreich O, Remington G. Valbenazine for Tardive Dyskinesia. Clin Schizophr Relat Psychoses. Summer 2017;11(2):113-119. doi: 10.3371/CSRP.OFGR.071717. Review. PubMed PMID: 28742396.
8: Kim ES. Valbenazine: First Global Approval. Drugs. 2017 Jul;77(10):1123-1129. doi: 10.1007/s40265-017-0770-9. Review. PubMed PMID: 28578484.
9: Citrome L. Valbenazine for tardive dyskinesia: A systematic review of the efficacy and safety profile for this newly approved novel medication-What is the number needed to treat, number needed to harm and likelihood to be helped or harmed? Int J Clin Pract. 2017 Jul;71(7). doi: 10.1111/ijcp.12964. Epub 2017 May 12. Review. PubMed PMID: 28497864.
10: Barquero N. Valbenazine for the treatment of tardive dyskinesia. Drugs Today (Barc). 2016 Dec;52(12):665-672. doi: 10.1358/dot.2016.52.12.2570977. Review. PubMed PMID: 28276538.




